1-(3,4-Dichlorophenyl)-2-propyn-1-ol
Description
Contextualization of Propargyl Alcohols as Versatile Synthetic Intermediates
Propargyl alcohols, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, are recognized as highly versatile building blocks in organic synthesis. researchgate.netrawsource.com This bifunctionality allows for a diverse range of chemical transformations, making them attractive starting materials for the synthesis of complex organic molecules. researchgate.net They can be readily prepared from terminal alkynes and carbonyl compounds. researchgate.net
The reactivity of propargyl alcohols is multifaceted. The alkyne moiety can act as a nucleophile, while the hydroxyl group can be a leaving group, facilitating substitution reactions. researchgate.net Furthermore, the triple bond can undergo various addition reactions and participate in cyclization and rearrangement reactions. researchgate.netresearchgate.net These reactions, including nucleophilic substitutions, rearrangements like the Meyer-Schuster rearrangement, and redox isomerizations, are often catalyzed by transition metals. researchgate.netresearchgate.net This reactivity allows for the construction of a wide array of functionalized organic molecules, including allenes, which are important precursors in many natural products and bioactive compounds. researchgate.net
Propargyl alcohols are crucial in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netresearchgate.net They can undergo cycloaddition, cycloisomerization, and cyclo-condensation reactions to form various nitrogen- and oxygen-containing heterocycles. researchgate.net
The Significance of Dichlorophenyl Moieties in Molecular Design
The incorporation of a dichlorophenyl group into a molecule can significantly influence its physical, chemical, and biological properties. The chlorine atoms are electron-withdrawing, which can alter the electron density of the aromatic ring and adjacent functional groups, thereby affecting the molecule's reactivity and interaction with biological targets. The presence of two chlorine atoms on the phenyl ring can also enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
In medicinal chemistry, the dichlorophenyl moiety is a common feature in many drug molecules. For instance, dichlorophene is used as a fungicide and bactericide. nih.gov The substitution pattern of the chlorine atoms on the phenyl ring is crucial. For example, 2,4-dichlorophenol (B122985) is a known environmental contaminant with irritant properties. nih.gov The presence and position of chlorine atoms can fine-tune the pharmacological profile of a compound, as seen in various analogues of fentanyl where such modifications can drastically alter potency and efficacy. wikipedia.org Furthermore, dichlorophenyl-containing compounds have been investigated for their potential to inhibit the formation of amyloid fibrils, which are associated with diseases like familial amyloidotic polyneuropathy. medchemexpress.com
Overview of Research Trajectories for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol and Related Scaffolds
Research into this compound and similar structures is primarily focused on their synthetic utility and potential biological applications. The synthesis of such phenyl propargyl alcohols is often achieved through the Sonogashira coupling of a dihaloiodobenzene with propargyl alcohol in the presence of a palladium and copper catalyst system. nih.gov
Once synthesized, these compounds serve as versatile intermediates. For example, 3-(2,3-Dichlorophenyl)-prop-2-yn-1-ol has been used to synthesize oxathiolene oxide derivatives, which have been evaluated for their potential as anticarcinogenic enzyme inducers. nih.gov The reactivity of the propargyl alcohol moiety allows for transformations into various other functional groups and for the construction of more complex molecular architectures. Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can lead to the selective synthesis of allenes and indenes, demonstrating the tunability of these reactions. nih.gov
The development of environmentally friendly synthetic methods is also a key research direction. The use of ionic liquids as a solvent for gold-catalyzed reactions of propargyl alcohols offers a more sustainable approach to synthesizing polysubstituted furans. nih.gov
Interactive Data Table: Synthesis of Phenyl Propargyl Alcohols
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 3-(2,4-Difluorophenyl)-2-propyn-1-ol | 2,4-Difluoroiodobenzene | Pd(PPh₃)₂Cl₂, CuI, DIPA, THF, Propargyl alcohol | 67 | nih.gov |
| 3-(2,3-Dimethoxyphenyl)-2-propyn-1-ol | 2,3-Dimethoxyiodobenzene | Pd(PPh₃)₂Cl₂, CuI, DIPA, THF, Propargyl alcohol | 57.6 | nih.gov |
| 3-(2,4-Dimethoxyphenyl)-2-propyn-1-ol | 2,4-Dimethoxyiodobenzene | Pd(PPh₃)₂Cl₂, CuI, DIPA, THF, Propargyl alcohol | 92 | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h1,3-5,9,12H |
InChI Key |
UCHRPTFVDWKFDF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4 Dichlorophenyl 2 Propyn 1 Ol and Its Analogues
Historical and Foundational Approaches to Propargylic Alcohol Synthesis
The synthesis of propargylic alcohols, the structural class to which 1-(3,4-dichlorophenyl)-2-propyn-1-ol belongs, is rooted in classic organic reactions that have been refined over decades. These foundational methods established the groundwork for more complex syntheses.
Acetylene-Formaldehyde Condensation Variants
The industrial production of the simplest propargylic alcohol, propargyl alcohol itself, has historically been dominated by the copper-catalyzed reaction between acetylene (B1199291) and formaldehyde (B43269). wikipedia.org This process, often referred to as Reppe chemistry, typically produces both propargyl alcohol and but-2-yne-1,4-diol. wikipedia.org The core reaction involves the nucleophilic addition of an acetylide, formed in situ, to the carbonyl carbon of formaldehyde.
The selectivity of this reaction towards propargyl alcohol is a critical challenge. Research has shown that the reaction conditions can be tuned to favor the formation of the mono-alkynylated product. One significant advancement involves the use of specific solvents. For instance, carrying out the reaction in aqueous N-alkyl-2-pyrrolidones, such as N-methyl-2-pyrrolidone, has been shown to achieve a markedly high production rate of propargyl alcohol while operating at relatively low pressures. google.com Patents describe that maintaining a specific water concentration within the reaction mixture is crucial for maximizing the yield of propargyl alcohol over the butynediol byproduct. google.com
Homogeneous catalysis has also been explored to improve selectivity. A process utilizing a homogeneous copper catalyst with at least one phosphine (B1218219) ligand has been developed to produce propargylic alcohol with high selectivity at low acetylene pressures, avoiding the need for stoichiometric co-reagents. epo.org
Table 1: Conditions for Acetylene-Formaldehyde Condensation
| Catalyst System | Solvent/Medium | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Cuprous Acetylide | Aqueous N-methyl-2-pyrrolidone | Controlled water concentration (8-36%) | Preferential synthesis of propargyl alcohol | google.com |
| Copper Acetylide | Fluidized Bed Reactor | Continuous process without a continuous gas phase | Efficient production at low pressure (1-15 bar) | google.com |
Dehydrochlorination Strategies
Another foundational route to propargylic alcohols involves dehydrochlorination, a classic elimination reaction. This strategy typically starts with a halogenated precursor. For the synthesis of the parent propargyl alcohol, a common industrial method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using a base like sodium hydroxide (B78521). wikipedia.org
A more detailed synthetic pathway starts from 1,3-dichloropropene. This readily available raw material can be hydrolyzed in a saturated alkali metal carbonate solution to yield 3-chloropropenol. google.com In a subsequent step, this intermediate undergoes dehydrochlorination in the presence of a polar solvent like dimethyl sulfoxide (B87167) (DMSO) and an alkali metal hydroxide to produce propargyl alcohol in high yield (80-95%). google.com This method is advantageous as it uses inexpensive starting materials and simplifies the final dehydration process. google.com
Modern Catalytic Methods for Aryl-Substituted Propargyl Alcohols
The synthesis of specific, functionalized propargyl alcohols such as this compound requires more precise and versatile methods than those used for the parent compound. Modern organic synthesis largely relies on catalytic reactions that allow for the direct formation of carbon-carbon bonds, enabling the construction of complex aryl-substituted propargyl alcohols from simple precursors. A primary strategy involves the addition of a terminal alkyne to an aryl aldehyde, in this case, 3,4-dichlorobenzaldehyde (B146584). researchgate.net
Palladium-Catalyzed Coupling Reactions for Arylation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. capes.gov.brnih.gov These reactions are central to the synthesis of aryl-substituted compounds, including the arylation of alkynes to produce the precursors for or the direct synthesis of aryl propargyl alcohols.
The Sonogashira coupling is a highly effective method for forming a bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon). libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org
To synthesize an aryl-substituted propargyl alcohol, the Sonogashira reaction can be adapted in several ways. One approach involves the direct coupling of a terminal propargylic alcohol with an aryl halide. nih.gov For example, (Z)-3-iodoalk-2-en-1-ols can readily undergo Sonogashira coupling with terminal propargyl alcohols to form more complex diol structures, which can then be cyclized. nih.gov
A particularly relevant adaptation is the "deacetonative Sonogashira coupling," where aryl propargyl alcohols react with aryl chlorides. organic-chemistry.org While this specific method is often used to create diaryl acetylenes, the underlying principle of using a propargyl alcohol derivative in a coupling reaction is significant. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly with a palladacycle catalyst and a suitable ligand, tolerating a wide range of functional groups on the aryl chloride. organic-chemistry.org
Table 2: Sonogashira Coupling Adaptations for Propargylic Alcohol Synthesis
| Reactants | Catalyst System | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| (Z)-3-Iodoalk-2-en-1-ols + Terminal propargyl alcohols | PdCl₂(PPh₃)₂, CuI | Stepwise coupling to form enediols | Polysubstituted furans (after cyclization) | nih.gov |
| Aryl propargyl alcohols + Aryl chlorides | Palladacycle/Xphos | Deacetonative coupling | Diaryl acetylenes | organic-chemistry.org |
The success of palladium-catalyzed coupling reactions, including the Sonogashira reaction, is highly dependent on the choice of ligands coordinated to the palladium center. Ligands are not passive spectators; they actively influence the catalyst's stability, activity, and selectivity. capes.gov.brlibretexts.org
Regioselectivity: In substrates with multiple potential reaction sites, the catalyst's ability to select one over the other (regioselectivity) is crucial. In Sonogashira couplings involving di-substituted aryl halides, the reaction typically occurs at the site with the more reactive halide. For instance, in a molecule containing both iodine and bromine, the C-I bond will react preferentially due to its lower bond dissociation energy. libretexts.org If the halides are identical, the coupling tends to occur at the more electrophilic carbon position. libretexts.org
Ligand Effects: The electronic and steric properties of phosphine ligands are critical for an efficient catalytic cycle.
Electron-rich ligands can increase the rate of the oxidative addition step, where the aryl halide adds to the Pd(0) center. libretexts.org
Bulky (sterically demanding) ligands can promote the reductive elimination step, which releases the final product and regenerates the active Pd(0) catalyst. libretexts.orgacs.org This helps to prevent undesirable side reactions like β-hydride elimination. nih.gov
The development of novel, bulky phosphine ligands has been instrumental in expanding the scope of C-O coupling reactions for primary alcohols and in improving the efficiency of Sonogashira couplings, even allowing for copper-free conditions. organic-chemistry.orgacs.org For example, the use of bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands has enabled the efficient coupling of various aryl halides with primary alcohols. acs.org Similarly, ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) versus more electron-deficient phosphines can control whether a Sonogashira reaction on an unsaturated thioester proceeds with or without incorporating a carbonyl group into the final product. acs.org
Copper-Mediated Syntheses
Copper catalysis is a well-established and efficient method for the synthesis of propargylic alcohols. rsc.org One of the most common approaches involves the coupling of a terminal alkyne with an aldehyde. Copper(I) salts, such as copper(I) iodide (CuI), are frequently employed as catalysts. rsc.org
A highly efficient and practical method for the synthesis of primary propargylic alcohols utilizes CuI as a catalyst with paraformaldehyde serving as the formaldehyde source. rsc.org This reaction proceeds under mild conditions and demonstrates good to excellent yields across a variety of terminal alkynes. rsc.org While direct synthesis of this compound via this specific method is not explicitly detailed in the provided results, the general applicability suggests its potential.
Copper-catalyzed reactions can also be used for the formal dehydration polymerization of propargylic alcohols, leading to the formation of alkyne polymers. acs.org This process involves the in situ generation of cumulene intermediates. acs.org Furthermore, copper-catalyzed enantioselective propargylic etherification of propargylic esters with alcohols has been demonstrated, showcasing the versatility of copper in manipulating the propargylic functionality. acs.org
Gold-Catalyzed Approaches to Propargylic Alcohols
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. Gold catalysts, typically gold(I) or gold(III) complexes, can activate propargylic alcohols towards various transformations. nih.govucl.ac.ukacs.org
A novel mechanistic pathway for propargylic alcohol activation by gold(I) catalysis has been proposed, leading to the efficient synthesis of various heterocycles. nih.govacs.org This methodology is noted for its short reaction times, low catalyst loading (as low as 0.5 mol%), high yields, and simple open-flask reaction conditions. nih.govacs.org
Gold-catalyzed reactions of propargylic alcohols can lead to rearrangements, such as the Meyer-Schuster rearrangement, to form enones. ucl.ac.uk These reactions are often conducted under mild conditions, such as room temperature, and exhibit high functional group tolerance. ucl.ac.uk Additionally, gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization, provides an environmentally friendly route to polysubstituted furans, with the potential for catalyst recycling. nih.gov
Indium Bromide (InBr₃) Catalysis in Propargylic Alcohol Synthesis
Indium(III) bromide (InBr₃) is a Lewis acid that has found application in promoting the alkynylation of aldehydes to produce propargylic alcohols. organic-chemistry.orgwikipedia.org An InBr₃-Et₃N reagent system has been shown to be effective for the alkynylation of a variety of aldehydes, including aromatic, heterocyclic, and bulky aliphatic aldehydes. organic-chemistry.org
The proposed mechanism suggests that InBr₃ coordinates with the alkyne, facilitating proton abstraction and subsequent nucleophilic addition to the aldehyde. organic-chemistry.org This method is valued for its versatility and efficiency under mild conditions. organic-chemistry.org Indium-catalyzed reactions can also be used for the selective coupling of alkynylsilanes with acid chlorides to afford α,β-acetylenic ketones. organic-chemistry.org
Stereoselective Synthesis of Chiral Propargylic Alcohols
The development of stereoselective methods for the synthesis of chiral propargylic alcohols is of significant interest due to the importance of enantiomerically pure compounds in various applications.
Enantioselective Catalysis in Generating Propargylic Stereocenters
Several catalytic systems have been developed for the enantioselective addition of terminal alkynes to aldehydes. One notable method utilizes Zn(OTf)₂ as a catalyst in the presence of a chiral additive, such as N-methylephedrine. organic-chemistry.org This approach allows for the synthesis of propargylic alcohols with high enantiomeric excess (up to 99% ee) under mild conditions and is tolerant of air and moisture. organic-chemistry.org
Other successful strategies include the use of chiral lithium binaphtholate catalysts for the asymmetric addition of lithium acetylides to carbonyl compounds and the use of BINOL in combination with Ti(OiPr)₄ for the reaction of alkynylzinc reagents with aldehydes. organic-chemistry.org Palladium-catalyzed kinetic resolution of tertiary propargylic alcohols has also been reported, providing access to chiral quaternary stereocenters with excellent enantioselectivities. rsc.org
Control of Stereochemical Outcomes in this compound Formation
While specific studies on the stereochemical control in the formation of this compound were not found in the provided search results, the general principles of enantioselective synthesis of propargylic alcohols are directly applicable. The choice of chiral ligand or auxiliary is crucial in determining the stereochemical outcome. For instance, in zinc-mediated additions, the use of a chiral zinc(II) complex can mediate an autocatalytic process where the product itself acts as a chiral auxiliary, reducing the need for large amounts of expensive chiral ligands. google.com The enantiomeric purity of the propargylic alcohol products is often maintained in subsequent transformations, such as the intramolecular Pauson-Khand reaction. nih.gov
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is critical for maximizing the yield and purity of the desired propargylic alcohol. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the gold-catalyzed synthesis of heterocycles from propargylic alcohols, optimization led to very short reaction times (30 seconds) and low catalyst loadings (0.5 mol %). nih.govacs.org In indium-catalyzed alkynylations, the choice of solvent can be important, with diethyl ether often yielding the best results. organic-chemistry.org The concentration of reactants and the rate of addition can also significantly impact the enantioselectivity of the reaction. organic-chemistry.org
The following table summarizes the key features of different catalytic systems for propargylic alcohol synthesis:
| Catalytic System | Key Features | Typical Conditions | Reference(s) |
| Copper-Mediated | Efficient for primary propargylic alcohols, uses readily available catalysts. | CuI, paraformaldehyde, mild conditions. | rsc.org |
| Gold-Catalyzed | High efficiency, low catalyst loading, mild conditions, functional group tolerance. | Au(I) or Au(III) catalysts, room temperature, open-flask. | nih.govucl.ac.ukacs.org |
| Indium-Catalyzed | Versatile for various aldehydes, mild conditions. | InBr₃, Et₃N, diethyl ether. | organic-chemistry.org |
| Enantioselective Zn-Catalyzed | High enantioselectivity, tolerant of air and moisture. | Zn(OTf)₂, chiral ligand (e.g., N-methylephedrine), 23 °C. | organic-chemistry.org |
Influence of Solvent Systems and Temperature Profiles
The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound, which is typically formed via the alkynylation of 3,4-dichlorobenzaldehyde. The solvent's polarity, ability to solubilize reagents, and its boiling point all play pivotal roles in the reaction's outcome.
Commonly employed solvents in the synthesis of propargylic alcohols include ethers like tetrahydrofuran (B95107) (THF) and aprotic polar solvents such as dimethylformamide (DMF). orgsyn.org For instance, the addition of terminal alkynes to aldehydes can be effectively catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at room temperature. organic-chemistry.org This system is advantageous as it tolerates a variety of functional groups on the aryl ring, including the chloro groups present in this compound. organic-chemistry.org The use of THF is also prevalent in reactions involving organometallic reagents like Grignard reagents (e.g., ethylmagnesium bromide) or organozinc compounds. organic-chemistry.orgorgsyn.org In these cases, anhydrous conditions are crucial to prevent the quenching of the organometallic species. orgsyn.org
Temperature is another crucial variable that must be precisely controlled. Many alkynylation reactions are initiated at reduced temperatures, such as 0°C, particularly during the addition of highly reactive reagents like organolithiums or Grignard reagents, to manage the reaction's exothermicity and prevent side reactions. orgsyn.org The reaction mixture may then be allowed to gradually warm to room temperature to ensure completion. orgsyn.org For example, a procedure for a related synthesis involves cooling the solution to 0°C before adding ethylmagnesium bromide and chlorotrimethylsilane, followed by stirring for an hour at 0°C and then allowing it to warm to room temperature for another 1-2 hours. orgsyn.org The stability of the reagents and intermediates at different temperatures directly impacts the yield and purity of the resulting propargylic alcohol.
The table below summarizes typical solvent and temperature profiles used in the synthesis of propargylic alcohols, which are applicable to the synthesis of this compound.
| Catalyst/Reagent System | Solvent | Temperature Profile | Reference |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | organic-chemistry.org |
| Ethylmagnesium bromide / Chlorotrimethylsilane | Tetrahydrofuran (THF) | Cool to 0°C, then warm to Room Temperature | orgsyn.org |
| N,N-Diisopropylethylamine (DIPEA) | Methanol (B129727) / Water | Room Temperature | orgsyn.org |
| Zinc(II) triflate / N-Methylephedrine | Toluene | Not specified | organic-chemistry.org |
Stoichiometric Considerations and Catalyst Loading
The stoichiometry of the reactants and the loading of the catalyst are determining factors for the efficiency and cost-effectiveness of synthesizing this compound. In a typical synthesis, 3,4-dichlorobenzaldehyde is reacted with an acetylide anion, which is generated in situ from a terminal alkyne like acetylene or a protected version such as trimethylsilylacetylene.
An excess of the alkyne or its corresponding organometallic reagent is often used to ensure the complete conversion of the aldehyde. For example, in a synthesis involving ethylmagnesium bromide to deprotonate the alkyne, a molar ratio of over 2:1 of the Grignard reagent to the alkyne can be used to generate the acetylide. orgsyn.org Subsequently, the acetylide is reacted with the aldehyde.
Catalyst loading is a key aspect, especially in asymmetric syntheses aiming for chiral propargylic alcohols. The goal is to use the minimum amount of catalyst required to achieve a high yield and, if applicable, high enantioselectivity. Modern catalytic systems, such as those using zinc(II) salts with chiral ligands like N-methylephedrine, have demonstrated the ability to produce propargylic alcohols with high enantiomeric excess using truly catalytic amounts of the metal and ligand. organic-chemistry.org Lewis acids such as indium(III) bromide (InBr₃) have also been used to promote the alkynylation of various aldehydes. organic-chemistry.org The efficiency of these catalysts allows for lower loading, which is economically and environmentally beneficial. For instance, silver salts are noted for their catalytic activity, stability, and low toxicity, making them a cost-effective choice. rsc.org
The following table details stoichiometric and catalytic considerations relevant to the synthesis of propargylic alcohols.
| Reaction Type | Aldehyde | Alkyne Source | Catalyst/Reagent | Stoichiometry/Loading | Reference |
| Alkynylation | Aromatic Aldehyde | Phenylacetylene | Dimethylzinc (2M in toluene) | Catalytic | organic-chemistry.org |
| Asymmetric Alkynylation | General Aldehydes | Terminal Alkynes | Zn(OTf)₂ / (+)-N-Methylephedrine | Catalytic | organic-chemistry.org |
| Silylalkyne Addition | Aromatic Aldehydes | Trialkylsilylalkynes | Tetrabutylammonium fluoride (TBAF) | Catalytic | organic-chemistry.org |
| Grignard-based Alkynylation | 3-Butyn-1-ol | Itself (as precursor) | Ethylmagnesium bromide | >2 equivalents | orgsyn.org |
Multi-Component Reactions (MCRs) Incorporating Propargylic Alcohol Components
Multi-component reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation to form a product containing substantial parts of all reactants, offer a highly efficient pathway to complex molecules. nih.gov Propargylic alcohols, including this compound, and their derivatives are valuable components in such reactions.
A notable example of an MCR involving a propargylic alcohol derivative is the one-pot, three-component reaction of an alkyne, an aldehyde, and an amine, often referred to as the A³ coupling (Aldehyde-Alkyne-Amine). This reaction leads to the formation of propargylamines. While the primary product is not a propargylic alcohol, the alkyne component is structurally related and highlights the utility of the propargyl functional group in MCRs.
More directly, propargyl glucopyranosides, which are analogues of propargylic alcohols, have been utilized in one-pot three-component reactions with an aldehyde and an aniline (B41778) to successfully construct quinoline-based glycoconjugates. taylorfrancis.com This demonstrates the potential for propargylic alcohol moieties to serve as key building blocks in the diversity-oriented synthesis of complex heterocyclic systems. nih.gov
The versatility of the propargyl group allows it to participate in various MCRs, including isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, although direct participation of the parent alcohol might require prior derivatization. nih.govrug.nl The reactivity of the alkyne and the hydroxyl group in propargylic alcohols makes them attractive substrates for developing novel MCRs to generate molecular diversity efficiently.
Reactivity and Mechanistic Investigations of 1 3,4 Dichlorophenyl 2 Propyn 1 Ol
Alkyne Functional Group Transformations
The terminal alkyne group (C≡CH) is a versatile functional handle that participates in a wide array of chemical transformations. Its high electron density, concentrated in the two π-bonds, allows it to act as a nucleophile, while the acidity of the terminal proton enables the formation of a potent acetylide nucleophile.
The triple bond of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Addition: In the presence of electrophilic reagents such as hydrogen halides (HX) or halogens (X₂), the alkyne undergoes addition reactions. The mechanism typically involves the formation of a vinyl carbocation intermediate. The regioselectivity of the addition follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon, and the nucleophile (e.g., Br⁻) adds to the more substituted carbon, leading to the most stable carbocation intermediate. The electron-withdrawing dichlorophenyl group can influence the stability of this intermediate. A second addition can occur, yielding a geminal dihalide.
Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly under basic conditions or when the alkyne is activated. The formation of the acetylide anion via deprotonation with a strong base creates a powerful nucleophile that can react with electrophiles like aldehydes and ketones. masterorganicchemistry.combyjus.comyoutube.comlibretexts.org Conjugate addition, or Michael addition, occurs when the alkyne is activated by an adjacent electron-withdrawing group, making the β-carbon electrophilic. nih.gov
| Reaction Type | Reagent | Expected Major Product | Regioselectivity |
| Electrophilic Addition | HBr (1 eq.) | 1-(1-Bromoethenyl)-3,4-dichlorobenzene-1-ol | Markovnikov |
| Electrophilic Addition | Br₂ (1 eq.) | 1-(1,2-Dibromoethenyl)-3,4-dichlorobenzene-1-ol | Anti-addition |
| Nucleophilic Addition | 1. NaNH₂ 2. Acetone 3. H₃O⁺ | 4-(3,4-Dichlorophenyl)-4-hydroxy-2-methylbut-2-yn-2-ol | N/A |
The alkyne moiety is an excellent participant in cycloaddition reactions, most notably the 1,3-dipolar cycloadditions, which form the basis of "click chemistry". organic-chemistry.org This class of reactions is prized for its high efficiency, selectivity, and tolerance of a wide range of functional groups. illinois.edupcbiochemres.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. nih.gov It involves the reaction between a terminal alkyne, such as this compound, and an azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. beilstein-journals.orgmasterorganicchemistry.com This reaction is exceptionally reliable and high-yielding, making it a powerful tool for derivatization in drug discovery, materials science, and bioconjugation. nih.govjenabioscience.commdpi.com The reaction proceeds under mild conditions, often in aqueous solvents, and is compatible with the hydroxyl group present in the molecule. beilstein-journals.orgmdpi.com
| Azide Reactant (R-N₃) | Catalyst System | Solvent | Expected 1,4-Triazole Product |
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(3,4-Dichlorophenyl)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanol |
| Azidoacetic Acid Ethyl Ester | CuI, DIPEA | THF | Ethyl 2-(4-(1-(3,4-dichlorophenyl)-1-hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetate |
| 1-Azido-4-nitrobenzene | Cu(OAc)₂, Sodium Ascorbate | DMSO/H₂O | 1-(3,4-Dichlorophenyl)-1-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the click reaction developed for applications in living systems where copper catalysts are cytotoxic. nih.gov The driving force for this reaction is not a metal catalyst but rather the high ring strain of a cycloalkyne, such as a cyclooctyne derivative. nih.gov The release of this strain during the [3+2] cycloaddition with an azide provides a low activation energy pathway for triazole formation. nih.gov
Consequently, this compound, being a linear, non-strained terminal alkyne, is not a suitable substrate for participating directly in SPAAC as the alkyne component. Bioorthogonal applications require the use of specifically designed, strained cycloalkynes to react with azide-tagged biomolecules.
The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, is an atom-economical method for synthesizing nitrogen-containing compounds such as imines, enamines, and amines. For propargylic alcohols like this compound, this transformation can be achieved using transition metal catalysts, with gold catalysts being particularly effective. ucl.ac.ukacs.orgnih.gov
Gold-catalyzed intermolecular hydroamination of aryl propargylic alcohols with anilines proceeds with high regioselectivity to furnish 3-hydroxyimines. ucl.ac.uknih.govorganic-chemistry.org The reaction is believed to proceed via activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine. The resulting 3-hydroxyimines are versatile intermediates that can be reduced to synthetically valuable syn-1,3-aminoalcohols. ucl.ac.uk
| Amine | Catalyst | Solvent | Product (3-Hydroxyimine) | Yield (Representative) |
| Aniline (B41778) | Ph₃PAuCl/AgOTf | Dioxane | (E)-3-(3,4-Dichlorophenyl)-3-hydroxy-N-phenylpropenimine | High |
| 4-Methoxyaniline | IPrAuCl/AgOTf | Toluene | (E)-3-(3,4-Dichlorophenyl)-3-hydroxy-N-(4-methoxyphenyl)propenimine | High |
| 4-Chloroaniline | JohnPhosAu(NCMe)SbF₆ | Dioxane | (E)-N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-3-hydroxypropenimine | High |
Yields are generally reported as high for this class of reaction with various substituted aryl propargyl alcohols. nih.govorganic-chemistry.org
Cycloaddition Chemistry, including Click Reactions
Hydroxyl Functional Group Reactivity
The secondary hydroxyl group in this compound is a key site for functionalization. It can act as a nucleophile or be converted into a good leaving group for substitution reactions.
Common transformations of the hydroxyl group include oxidation, esterification, and conversion to alkyl halides. Oxidation of a secondary alcohol typically yields a ketone. Esterification, such as the Fischer esterification, involves reacting the alcohol with a carboxylic acid under acidic conditions to form an ester. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The hydroxyl group can also be converted into a better leaving group, such as a tosylate, or directly substituted by a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile in reactions like the Williamson ether synthesis. savemyexams.com
| Reaction Type | Reagent(s) | Product |
| Esterification | Acetic Acid, H₂SO₄ (cat.) | 1-(3,4-Dichlorophenyl)prop-2-yn-1-yl acetate |
| Oxidation | Pyridinium chlorochromate (PCC) | 1-(3,4-Dichlorophenyl)prop-2-yn-1-one |
| Williamson Ether Synthesis | 1. NaH 2. Methyl Iodide | 1-(3,4-Dichlorophenyl)-1-methoxyprop-2-yne |
| Halogenation | SOCl₂, Pyridine | 1-(3,4-Dichlorophenyl)-1-chloropropyne |
Oxidation Pathways to Carbonyl Derivatives
The oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(3,4-dichlorophenyl)-2-propyn-1-one, is a fundamental transformation. This conversion is crucial for the synthesis of various organic intermediates. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom. A variety of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective modern methods.
The choice of oxidant is critical to avoid over-oxidation or side reactions involving the sensitive alkyne and dichlorophenyl groups. Mild oxidants are generally preferred to ensure the integrity of the triple bond.
Detailed Research Findings:
Research into the oxidation of propargylic alcohols has identified several effective reagent systems. While studies specifically detailing the oxidation of this compound are not extensively published, the reactivity can be inferred from established methods for similar substrates. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed for this type of transformation. These methods are known for their efficiency in converting secondary alcohols to ketones without affecting other functional groups. For instance, MnO₂ is particularly effective for oxidizing allylic and benzylic alcohols, a category that includes propargylic alcohols.
The following table summarizes common oxidation methods applicable to this compound.
| Oxidizing Agent/System | Typical Solvent | General Reaction Conditions | Anticipated Product |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room Temperature | 1-(3,4-dichlorophenyl)-2-propyn-1-one |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 1-(3,4-dichlorophenyl)-2-propyn-1-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 1-(3,4-dichlorophenyl)-2-propyn-1-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | Low Temperature (-78 °C to RT) | 1-(3,4-dichlorophenyl)-2-propyn-1-one |
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification reactions. These reactions are fundamental for introducing a wide variety of functional groups, which can alter the molecule's physical and chemical properties or serve as protecting groups during multi-step syntheses.
Etherification: This process typically involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed methods can be used with other alcohols.
Esterification: The formation of esters is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). Acid catalysts, like sulfuric acid, or base catalysts, like pyridine, are often employed to facilitate the reaction.
Detailed Research Findings:
The reactivity of the hydroxyl group in propargylic alcohols is well-established. For this compound, these reactions would proceed via standard mechanisms. In esterification, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. In etherification, the corresponding alkoxide attacks an electrophilic carbon of an alkylating agent. The presence of the electron-withdrawing dichlorophenyl group may slightly increase the acidity of the alcohol, potentially facilitating its deprotonation for etherification.
The table below illustrates representative etherification and esterification reactions for this compound.
| Reaction Type | Reagents | Catalyst/Conditions | General Product Structure |
| Etherification | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 1-(3,4-dichlorophenyl)-1-methoxy-2-propyne |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 1-(3,4-dichlorophenyl)prop-2-yn-1-yl acetate |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | 1-(3,4-dichlorophenyl)prop-2-yn-1-yl acetate |
Catalyzed Rearrangement Reactions of Propargylic Alcohols
Propargylic alcohols, including this compound, are known to undergo fascinating rearrangement reactions under catalytic conditions, leading to the formation of α,β-unsaturated carbonyl compounds. These transformations are of great synthetic value as they provide access to important structural motifs.
Meyer–Schuster Rearrangement and Related Transformations
The Meyer–Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction proceeds through a key allenol intermediate, which then tautomerizes to the more stable carbonyl compound. organicreactions.org
The mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form a resonance-stabilized carbocation. A 1,3-hydride shift then leads to the formation of the allenol, which rapidly converts to the final product. Modern variations of this reaction utilize transition metal catalysts, such as those based on gold or ruthenium, to achieve the transformation under milder conditions. wikipedia.org
Detailed Research Findings:
For this compound, the Meyer–Schuster rearrangement would be expected to yield (E/Z)-1-(3,4-dichlorophenyl)prop-2-en-1-one. The reaction is typically initiated with a strong acid, but transition-metal and Lewis acid catalysts have been developed to improve yields and stereoselectivity. wikipedia.org The reaction involves the formal 1,3-shift of the protonated hydroxyl group. wikipedia.org The formation of the resulting unsaturated carbonyl compound is an irreversible process. wikipedia.org
| Catalyst Type | Example | Key Mechanistic Feature | Expected Product |
| Brønsted Acid | H₂SO₄, TsOH | Protonation of alcohol, elimination, 1,3-shift | (E/Z)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
| Transition Metal | Gold(I) or Ruthenium(II) complexes | Coordination to alkyne, nucleophilic attack of OH | (E/Z)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
| Lewis Acid | InCl₃ | Coordination to alcohol oxygen | (E/Z)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Intramolecular Cyclization Mechanisms
The structure of this compound, containing both a nucleophilic hydroxyl group and an electrophilic alkyne, is well-suited for intramolecular cyclization reactions, particularly when additional functional groups are present or introduced into the molecule. These reactions can lead to the formation of various heterocyclic systems.
Detailed Research Findings:
While specific examples of intramolecular cyclization of this compound are not prevalent in the literature, plausible mechanisms can be proposed based on known reactivity patterns. For instance, under electrophilic activation of the alkyne (e.g., with I₂ or a metal catalyst), the hydroxyl group can act as an internal nucleophile. This type of cyclization could lead to the formation of furan or dihydrofuran derivatives. The reaction is initiated by the activation of the alkyne, followed by the nucleophilic attack of the oxygen atom.
Another possibility involves the derivatization of the alcohol into a different functional group that can then participate in cyclization. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of any activating agents used.
Reactivity of the Dichlorophenyl Moiety in Cross-Coupling and Substitution Reactions
The 3,4-dichlorophenyl group in this compound is an aryl halide, making it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Additionally, the chlorine atoms can potentially undergo nucleophilic aromatic substitution under certain conditions.
Detailed Research Findings:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are standard methods for functionalizing aryl halides. The two chlorine atoms on the phenyl ring of this compound have different reactivities due to their electronic and steric environments, which could allow for selective mono-functionalization under carefully controlled conditions. For example, in a Sonogashira coupling, one of the chloro groups could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. jk-sci.com
Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring is also a possibility, although it typically requires strong electron-withdrawing groups ortho or para to the leaving group and/or harsh reaction conditions with strong nucleophiles. wikipedia.orglibretexts.org The presence of the propargyl alcohol substituent is not strongly activating for SNAr, so forcing conditions would likely be necessary.
| Reaction Type | Typical Reagents | Catalyst | Potential Product Example |
| Suzuki Coupling | Arylboronic acid, Base | Pd(PPh₃)₄ | 1-(3'-chloro-4'-phenyl-[1,1'-biphenyl]-4-yl)prop-2-yn-1-ol |
| Sonogashira Coupling | Terminal alkyne, Base, Cu(I) salt | Pd(PPh₃)₂Cl₂ | 1-(4-chloro-3-(phenylethynyl)phenyl)prop-2-yn-1-ol |
| Buchwald-Hartwig Amination | Amine, Base | Pd catalyst with specific ligand | 1-(4-chloro-3-(phenylamino)phenyl)prop-2-yn-1-ol |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | High Temperature/Pressure | 1-(4-chloro-3-methoxyphenyl)prop-2-yn-1-ol |
Polymerization Behavior of Propargylic Alcohols Under Specific Conditions
Propargylic alcohols and their derivatives can undergo polymerization through their alkyne functionality. The resulting polymers, containing a conjugated backbone and pendant functional groups, can exhibit interesting optical and electronic properties.
Detailed Research Findings:
Propargyl alcohol itself is known to polymerize upon heating or treatment with a base. wikipedia.org The polymerization of substituted propargylic alcohols like this compound can be initiated by various catalysts, including transition metal complexes (e.g., Rh, Mo, W) or radical initiators. The mechanism of polymerization can vary depending on the catalyst and conditions used.
For transition-metal-catalyzed polymerization, the reaction often proceeds via a coordination-insertion mechanism, leading to polymers with a polyacetylene backbone. The pendant 1-(3,4-dichlorophenyl)methanol groups would then be regularly spaced along the polymer chain. The properties of the resulting polymer, such as solubility and thermal stability, would be significantly influenced by these bulky, polar side groups.
Derivatization Strategies for Characterization and Transformation of 1 3,4 Dichlorophenyl 2 Propyn 1 Ol
Principles of Chemical Derivatization in Analytical Chemistry
Chemical derivatization is a fundamental technique in analytical chemistry used to modify the chemical structure of an analyte to improve its analytical performance. mdpi.com This is particularly crucial for compounds that exhibit poor volatility, thermal instability, or weak detector response in their native form. libretexts.org The primary goals of derivatization are to enhance ionization efficiency for mass spectrometry and to modulate chromatographic selectivity. spectroscopyonline.com
Enhancement of Ionization Efficiency for Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that relies on the ionization of analytes. The efficiency of this ionization process can vary significantly between different compounds, impacting the sensitivity of the analysis. nih.govelsevierpure.com Derivatization can be employed to introduce a chemical moiety that enhances the ionization of the target molecule. nih.govresearchgate.net This is often achieved by adding a group that readily accepts or loses a proton, thereby increasing the signal intensity in the mass spectrometer. researchgate.net For instance, introducing a permanent positive charge can significantly improve the ionization efficiency, especially for hydrophilic peptides in fast atom bombardment (FAB) and electrospray ionization (ESI) mass spectrometry. nih.govresearchgate.net
Modulation of Chromatographic Selectivity
Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), separate components of a mixture based on their differential interactions with the stationary and mobile phases. youtube.comyoutube.com Derivatization can alter the physical and chemical properties of an analyte, such as its polarity and volatility, thereby modifying its retention behavior and improving separation from interfering compounds in the matrix. nih.govnih.gov For example, in GC analysis, polar functional groups like hydroxyls can lead to poor peak shape and adsorption on the column. Converting these groups to less polar derivatives, such as esters or silyl (B83357) ethers, can significantly improve chromatographic performance. libretexts.orgresearchgate.net
Specific Reagents Utilized for Derivatization of Propargylic Alcohols and Halogenated Aromatics
The presence of a hydroxyl group and an alkyne functional group in 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, along with its halogenated aromatic ring, offers multiple sites for derivatization. The choice of reagent depends on the analytical goal and the specific functional group to be targeted.
Reagents Targeting Hydroxyl Groups
The hydroxyl group of the propargylic alcohol is a primary target for derivatization. Common strategies include silylation, acylation, and alkylation. libretexts.orgnih.gov
Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgphenomenex.blog Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. fujifilm.comcannabissciencetech.comyoutube.com The resulting TMS ethers are more volatile, less polar, and more thermally stable, making them ideal for GC analysis. libretexts.orgresearch-solution.com For sterically hindered alcohols, a catalyst like trimethylchlorosilane (TMCS) is often added. phenomenex.blogcannabissciencetech.com
Acylation: This involves the introduction of an acyl group to form an ester. researchgate.net Reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), and pentafluorobenzoyl chloride are commonly used. libretexts.orggreyhoundchrom.com Acylation not only increases volatility but can also introduce a fluorinated tag, which significantly enhances the response of an electron capture detector (ECD) in GC. youtube.comgcms.cz
Alkylation: This process replaces the active hydrogen of the hydroxyl group with an alkyl or arylalkyl group. psu.edu A common reagent for this purpose is pentafluorobenzyl bromide (PFB-Br), which forms a pentafluorobenzyl ether. libretexts.org This derivative is highly sensitive to ECD detection. libretexts.org
| Derivatization Method | Reagent Class | Common Reagents | Resulting Derivative | Analytical Advantage |
| Silylation | Silylating Agents | BSTFA, MSTFA, TMCS | Trimethylsilyl Ether | Increased volatility and thermal stability for GC libretexts.orgresearch-solution.com |
| Acylation | Acylating Agents | Acetic Anhydride, TFAA | Ester | Increased volatility, enhanced ECD response (with fluorinated reagents) youtube.comgcms.cz |
| Alkylation | Alkylating Agents | PFB-Br | Pentafluorobenzyl Ether | High sensitivity in ECD libretexts.org |
Reagents for Alkyne Functionalization
The terminal alkyne group in this compound provides a unique handle for derivatization through various reactions, most notably cycloadditions.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific "click" reaction that forms a stable triazole ring. medchemexpress.com This reaction can be used to attach a wide variety of tags for different analytical purposes. medchemexpress.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method can be used to react with both terminal and internal alkynes to form triazoles. nih.gov
Gold-Catalyzed Multifunctionalization: Recent research has shown that gold catalysts can be used for the four-component oxo-arylfluorination or oxo-arylalkenylation of internal alkynes. nih.gov
| Functionalization Method | Key Reagents | Reaction Type | Resulting Structure | Potential Application |
| Click Chemistry | Azide-containing molecules, Copper catalyst | Cycloaddition | Triazole | Tagging for fluorescence or mass spectrometry detection medchemexpress.com |
| RuAAC | Azides, Ruthenium catalyst | Cycloaddition | Triazole | Broader alkyne substrate scope nih.gov |
| Gold-Catalyzed Reaction | Arylboronic acids, Selectfluor, Gold catalyst | Multifunctionalization | α,α-disubstituted ketones or unsaturated ketones | Complex molecular synthesis nih.gov |
Examples of Derivatization in Related Compound Analysis
The derivatization strategies discussed above have been successfully applied to the analysis of various compounds containing hydroxyl, halogenated aromatic, and alkyne functionalities.
For instance, the analysis of halogenated disinfection byproducts in drinking water often requires derivatization with reagents like diazomethane (B1218177) or acidic methanol (B129727) prior to GC analysis to handle polar functional groups. nih.gov Similarly, the detection of chemically unstable halogenated compounds can be improved by derivatization to form more stable products for HPLC analysis. acs.org
In the context of propargylic alcohols, derivatization of pinacolyl alcohol using phenyldimethylchlorosilane has been shown to increase its retention time in GC-MS, moving its signal away from volatile interferences. nih.gov Enzymatic halogenation has also been explored as a method for the derivatization of flavonoids, demonstrating the potential for biocatalytic approaches. mdpi.com
The analysis of complex mixtures, such as those found in wine and beer, often employs derivatization to improve the detection of volatile compounds. For example, thiols are often derivatized to enhance their response in LC-MS analysis. mdpi.com
Advanced Derivatization Techniques and Methodologies
Advanced derivatization techniques offer improved sensitivity, selectivity, and efficiency in the analysis of this compound. These methods can be broadly categorized into pre-column and post-column approaches, each with distinct advantages depending on the analytical goal.
Pre-column and Post-column Derivatization Approaches
Pre-column Derivatization
In pre-column derivatization, the analyte is chemically modified before its introduction into the analytical separation system, typically high-performance liquid chromatography (HPLC) or gas chromatography (GC). libretexts.org This approach is widely used to improve the volatility of compounds for GC analysis or to enhance the detection of analytes in HPLC. libretexts.org
For this compound, the secondary alcohol group is a prime target for pre-column derivatization. Common reactions include:
Acylation: Reaction with acylating agents, such as acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides, converts the alcohol to an ester. nih.gov Fluorinated anhydrides are particularly useful as they introduce fluorinated tags that enhance detection by electron capture detectors (ECD) in GC. actascientific.com
Silylation: Silylating reagents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC analysis. libretexts.org
Esterification: For HPLC analysis, derivatization with reagents that introduce a chromophore or fluorophore can significantly enhance UV-Vis or fluorescence detection. nih.gov Reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) react with alcohols to form highly fluorescent derivatives. libretexts.org
The terminal alkyne group can also be a target for derivatization, although this is less common for routine analysis.
Post-column Derivatization
Post-column derivatization occurs after the analyte has been separated by chromatography but before it reaches the detector. pickeringlabs.com This technique is exclusively used in HPLC and is advantageous when the derivatizing reagent would interfere with the separation or is unstable under the chromatographic conditions. pickeringlabs.compickeringlabs.com The reaction takes place in a post-column reactor where the column effluent is mixed with the derivatizing reagent. pickeringlabs.com
For the analysis of this compound, a post-column approach could be beneficial if a selective derivatizing agent for the alkyne or alcohol functionality is used that is not compatible with the mobile phase. This method enhances selectivity as only the separated analytes react with the reagent just before detection. spincotech.com
| Approach | Description | Advantages for this compound | Common Reagents |
| Pre-column | Derivatization occurs before chromatographic separation. libretexts.org | Improves volatility for GC, enhances detectability for HPLC, can be performed offline. libretexts.org | Acetic Anhydride, BSTFA, Fmoc-Cl libretexts.orgnih.govactascientific.com |
| Post-column | Derivatization occurs after chromatographic separation and before detection. pickeringlabs.com | Avoids interference from the reagent during separation, enhances selectivity. pickeringlabs.comspincotech.com | Reagents specific to alcohol or alkyne groups pickeringlabs.com |
Micro-scale and One-Drop Derivatization for Expedited Analysis
Modern analytical chemistry emphasizes speed and efficiency, leading to the development of micro-scale and one-drop derivatization methods. These techniques minimize sample and reagent consumption, reduce waste, and shorten reaction times.
Micro-scale Derivatization can be performed in small vials or capillaries, often with only a few microliters of sample and reagent. These methods are particularly suited for precious or limited quantity samples. For this compound, a micro-scale acylation or silylation could be carried out prior to GC-MS analysis, allowing for rapid screening of multiple samples.
One-pot derivatization combines multiple reaction steps in a single vessel, streamlining the workflow. researchgate.net For instance, a one-pot reaction could simultaneously derivatize the hydroxyl group and perform a click reaction on the terminal alkyne of this compound, creating a multifunctionalized molecule for further analysis or as a synthetic intermediate. Recent advancements have demonstrated one-pot derivatization and extraction procedures that significantly simplify sample preparation. nih.gov
These expedited methods are often coupled with modern analytical techniques like ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) for high-throughput analysis.
Applications in Structural Elucidation Studies for Complex Metabolites and Synthesized Compounds
Derivatization plays a crucial role in the structural elucidation of complex molecules, including metabolites and newly synthesized compounds, particularly when using mass spectrometry. The introduction of specific chemical groups can provide valuable structural information and enhance ionization efficiency.
For this compound and its potential metabolites, derivatization can aid in:
Confirming the Presence of Functional Groups: The successful derivatization of the hydroxyl group with a silylating or acylating agent, confirmed by a corresponding mass shift in the mass spectrum, provides definitive evidence for the presence of this functional group.
Facilitating Fragmentation Analysis: Derivatization can direct the fragmentation pathways of a molecule in the mass spectrometer, leading to the formation of characteristic product ions that can be used to piece together the structure of the original molecule. For example, TMS derivatives often produce prominent ions corresponding to the silylated functional group, which can help to identify its location within the molecule.
Improving Ionization Efficiency: Many derivatizing agents are designed to improve the ionization of a molecule in the mass spectrometer source. For instance, reagents that introduce a permanently charged group can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.gov
Resolving Ambiguities in Isomeric Structures: By creating derivatives, it may be possible to chromatographically separate isomers that were previously unresolvable. The mass spectra of the derivatized isomers may also show distinct fragmentation patterns, allowing for their differentiation.
Strategic Applications of 1 3,4 Dichlorophenyl 2 Propyn 1 Ol As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The unique structure of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, featuring both a terminal alkyne and a secondary alcohol, makes it an adept precursor for synthesizing a range of heterocyclic compounds. These reactions often proceed through transition-metal-catalyzed cascade processes where both functional groups are sequentially engaged to build the heterocyclic core.
Synthesis of Benzoxazinone (B8607429) Derivatives
While propargylic alcohols are known to participate in a variety of ruthenium-catalyzed cascade reactions to form diverse carbo- and heterocyclic compounds, their specific application in the direct synthesis of benzoxazinone scaffolds is not extensively documented in the literature. uni-halle.denih.gov The most common and established routes to 2-substituted 4H-3,1-benzoxazin-4-ones typically involve the cyclization of anthranilic acid derivatives with reagents such as acyl chlorides, ortho esters, or through palladium-catalyzed carbonylation methods. nih.govnih.govorganic-chemistry.orgmdpi.com These methods build the heterocycle from precursors that already contain the necessary aniline (B41778) and carboxylic acid functionalities or their equivalents. mdpi.com Ruthenium-catalyzed cycloadditions involving propargylic alcohols often react with phenols or 1,3-dicarbonyl compounds to yield pyrans and other related heterocycles through the formation of allenylidene intermediates. beilstein-journals.org
Formation of Triazole-Based Scaffolds
A highly effective and widespread application of terminal alkynes like this compound is in the construction of 1,2,3-triazole rings via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). jetir.orgnih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, broad substrate scope, and simple purification. jetir.orgorganic-chemistry.org The CuAAC reaction joins the terminal alkyne of the propargylic alcohol with an organic azide (B81097) to exclusively form the 1,4-disubstituted triazole regioisomer. nih.gov
This method is exceptionally reliable and proceeds under mild, often aqueous, conditions, tolerating a wide variety of functional groups on the azide partner. organic-chemistry.org This allows for the modular synthesis of a vast library of complex triazole-based scaffolds, where the 1-(3,4-dichlorophenyl)propan-1-ol-2-yl moiety is installed at the 4-position of the triazole ring. The resulting structures are of significant interest in medicinal chemistry and materials science.
Table 1: Representative Triazole Scaffolds from this compound via CuAAC
| Organic Azide (R-N₃) | Resulting 1,4-Disubstituted 1,2,3-Triazole Product |
| Benzyl Azide | 1-Benzyl-4-(1-(3,4-dichlorophenyl)-1-hydroxyprop-2-yn-1-yl)-1H-1,2,3-triazole |
| Azidoethane | 4-(1-(3,4-Dichlorophenyl)-1-hydroxyprop-2-yn-1-yl)-1-ethyl-1H-1,2,3-triazole |
| Phenyl Azide | 4-(1-(3,4-Dichlorophenyl)-1-hydroxyprop-2-yn-1-yl)-1-phenyl-1H-1,2,3-triazole |
| 1-Azido-4-methoxybenzene | 4-(1-(3,4-Dichlorophenyl)-1-hydroxyprop-2-yn-1-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole |
Precursors in Olefin Metathesis Catalysis
One of the most significant industrial and academic applications of this compound is its role as a precursor for the synthesis of highly efficient ruthenium-based olefin metathesis catalysts. nih.govrsc.org Specifically, it is used to generate robust indenylidene-type catalysts, which are valued for their stability and broad applicability in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Development of Ruthenium Indenylidene Catalysts from Propargylic Alcohols
The synthesis of ruthenium indenylidene catalysts from propargylic alcohols is an atom-economic and often one-pot procedure. nih.gov The reaction typically involves treating a ruthenium(II) source, such as trichloro(p-cymene)ruthenium(II) dimer or dichlorotris(triphenylphosphine)ruthenium(II), with a diaryl-substituted propargylic alcohol like this compound. This process avoids the use of hazardous reagents like diazo compounds that are required for the synthesis of some other types of ruthenium catalysts. nih.gov The transformation proceeds through a cascade of reactions within the coordination sphere of the ruthenium atom, ultimately yielding the stable and active indenylidene carbene complex.
Influence of Dichlorophenyl Substitution on Catalyst Performance
The electronic nature of the substituents on the indenylidene ligand significantly impacts the performance of the resulting ruthenium catalyst. The 3,4-dichlorophenyl group on the precursor alcohol contains two electron-withdrawing chlorine atoms. This electronic property is transferred to the final indenylidene ligand.
The presence of these electron-withdrawing groups increases the electrophilicity of the ruthenium metal center. This generally leads to a faster rate of catalyst initiation, as the dissociation of a neutral ligand (like a phosphine) to generate the active 14-electron species is facilitated. However, this increased reactivity can sometimes be associated with reduced thermal stability compared to catalysts bearing electron-donating groups. mdpi.com The specific substitution pattern can thus be used to modulate the catalyst's activity profile, balancing initiation speed with operational stability for specific metathesis applications. mdpi.comnih.gov
Formation of Ruthenium Allenylidene Complexes
The key mechanistic step in the transformation of a propargylic alcohol into a ruthenium indenylidene catalyst is the in-situ formation of a ruthenium allenylidene intermediate. uni-halle.de The process begins with the reaction of the propargylic alcohol with the ruthenium precursor, leading to the formation of an alkynyl complex. uni-halle.de This species then undergoes dehydration, losing the hydroxyl group as a molecule of water, which generates a highly reactive ruthenium vinylidene intermediate.
This vinylidene complex rapidly isomerizes to the more stable ruthenium allenylidene complex, which has the general structure [L_nCl_2Ru=C=C=CR_2]. uni-halle.decapes.gov.brumsl.edu This allenylidene species is the direct precursor to the final catalyst. In the presence of an acid promoter, the allenylidene undergoes an intramolecular electrophilic attack on the dichlorophenyl ring, followed by rearrangement, to form the thermodynamically favored, six-membered ring of the indenylidene ligand. nih.gov
Role in the Production of Specialty Chemicals for Polymer and Resin Science
The distinct functional groups of this compound make it a candidate for the synthesis of specialty polymers and resins. The propargyl alcohol group, in particular, offers several avenues for polymerization.
The terminal alkyne can participate in "click chemistry" reactions , such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and modular method for creating complex molecular architectures, including polymers. youtube.com This approach allows for the straightforward incorporation of the dichlorophenyl moiety into polymer backbones or as pendant groups, potentially imparting properties such as flame retardancy or altered refractive index.
Furthermore, the hydroxyl group can be esterified with monomers like acrylates or methacrylates to produce new monomers. These resulting monomers, containing both a polymerizable vinyl group and the dichlorophenyl-propargyl functionality, can then be used in conventional radical polymerization techniques to create polymers with unique characteristics. uh.edu The synthesis of polymers through methods like ring-opening metathesis polymerization (ROMP) also presents a viable strategy, where the functional groups of the monomer can be tailored to control the properties of the resulting polymer. nih.gov
While direct, large-scale industrial applications in polymer science are not yet widely documented for this specific compound, the fundamental reactivity of its constituent parts suggests significant potential. Propargyl alcohol itself is known to polymerize upon heating or treatment with a base and is used in various industrial applications. nih.gov The principles of polyphosphazene synthesis, which involve the nucleophilic substitution of a chlorophosphazene backbone with organic side groups, could also be adapted to incorporate the dichlorophenyl-propyn-1-ol moiety, leading to inorganic-organic hybrid polymers with tailored properties. osti.gov
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Reactive Group(s) | Potential Polymer Characteristics |
| Click Chemistry (e.g., CuAAC) | Alkyne | Modular synthesis, incorporation of dichlorophenyl units. youtube.com |
| Radical Polymerization | Hydroxyl (after modification) | Creation of novel monomers for tailored polymers. uh.edu |
| Ring-Opening Metathesis (ROMP) | Alkyne | Synthesis of polymers with diverse functionalities. nih.gov |
| Polycondensation | Hydroxyl | Formation of polyesters or polyethers. google.com.na |
Intermediates in the Synthesis of Agrochemicals
The 1-(3,4-dichlorophenyl) moiety is a common structural feature in a variety of agrochemicals, particularly fungicides and herbicides. researchgate.net The presence of chlorine atoms on the phenyl ring is often associated with enhanced biological activity. Consequently, this compound serves as a valuable intermediate for the synthesis of new and effective crop protection agents.
The propargyl alcohol functionality can be readily converted into other functional groups, allowing for the synthesis of a wide range of derivatives. For instance, the alkyne can be reduced to an alkene, or the alcohol can be oxidized to a ketone or an acid. These transformations enable the introduction of various pharmacophores that can interact with specific biological targets in pests and weeds.
Research has shown that derivatives of similar chlorinated phenyl compounds exhibit significant fungicidal activity . For example, compounds containing a dichlorophenyl group attached to a heterocyclic ring, such as a triazole, have demonstrated high efficacy against various fungal pathogens. nih.govsigmaaldrich.com The synthesis of such compounds often involves the reaction of a chlorinated phenyl intermediate with a suitable heterocyclic precursor. nih.gov
Similarly, in the field of herbicides , the dichlorophenyl group is a key component of several commercial products. nih.govresearchgate.net The synthesis of novel herbicides often involves the modification of known active ingredients or the combination of different toxophoric groups. The versatility of this compound makes it an attractive starting material for generating libraries of new compounds to be screened for herbicidal activity. nih.govnih.gov
Table 2: Examples of Agrochemical Activity in Structurally Related Compounds
| Compound Class | Target Application | Example of Activity | Reference |
| Dichlorophenyl-triazole derivatives | Fungicide | High activity against Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |
| Dichloropyrazinone derivatives | Fungicide | Active against Candida albicans. nih.gov | nih.gov |
| Diphenyl ether derivatives | Herbicide | Inhibition of protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov | nih.gov |
| Pyrimidinyloxyphenoxypropionate derivatives | Herbicide | Good herbicidal activities against rape and barnyard grass. researchgate.net | researchgate.net |
Applications in Ligand Design for Metal Complexes and Supramolecular Assemblies
The structural features of this compound also make it a promising candidate for the design of ligands for metal complexes and the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs). nih.gov
The terminal alkyne and the hydroxyl group can both act as coordination sites for metal ions. The ability to form stable complexes with a variety of metals opens up possibilities for applications in catalysis, sensing, and materials science. The dichlorophenyl group can influence the electronic properties and the steric environment of the resulting metal complex, thereby tuning its reactivity and selectivity.
In the context of supramolecular chemistry , the directional nature of the hydrogen bonding involving the hydroxyl group, along with potential π-π stacking interactions from the dichlorophenyl ring, can be exploited to build well-defined, self-assembled structures. These non-covalent interactions are crucial in the formation of complex architectures with specific functions.
Furthermore, this compound can serve as a precursor for more elaborate ligands. For example, the alkyne can be used as a handle to attach other coordinating groups through "click" chemistry, leading to multitopic ligands capable of forming extended networks like metal-organic frameworks (MOFs) . MOFs are porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the dichlorophenyl moiety into the MOF structure could introduce specific functionalities, such as enhanced hydrophobicity or specific binding sites for guest molecules.
Table 3: Potential Roles of this compound in Coordination and Supramolecular Chemistry
| Area of Application | Key Functional Groups | Potential Outcome |
| Metal Complexation | Alkyne, Hydroxyl | Formation of catalysts, sensors, or magnetic materials. |
| Supramolecular Assembly | Hydroxyl (H-bonding), Phenyl (π-stacking) | Construction of ordered structures with specific functions. |
| Metal-Organic Frameworks | Alkyne (for modification), Hydroxyl | Synthesis of porous materials for gas storage, separation, and catalysis. |
Computational and Theoretical Investigations of 1 3,4 Dichlorophenyl 2 Propyn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and preferred three-dimensional arrangement (conformation) of atoms.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. researchgate.net DFT calculations can determine the optimized molecular geometry of 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, corresponding to the lowest energy conformation of the molecule.
These calculations provide detailed information on geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, a DFT study would precisely calculate the lengths of the carbon-carbon triple bond in the propynol (B8291554) group, the carbon-oxygen bond of the alcohol, and the carbon-chlorine bonds on the phenyl ring. Furthermore, DFT is used to calculate electronic properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) surface. researchgate.net The MEP surface, for example, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |
| Bond Length | C (alkyne) | C (alkyne) | ~1.21 Å | ||
| C (aromatic) | Cl | ~1.74 Å | |||
| C (chiral) | O | ~1.43 Å | |||
| Bond Angle | C (aromatic) | C (chiral) | O | ~110° | |
| C (chiral) | C (alkyne) | C (alkyne) | ~112° | ||
| Dihedral Angle | C2 (aromatic) | C1 (aromatic) | C (chiral) | O | ~-125° |
Note: The values in this table are illustrative examples of what DFT calculations would provide and are not based on published experimental data for this specific compound.
The specific conformation of this compound is stabilized by a network of intramolecular interactions. These are non-covalent interactions occurring within the molecule itself. Theoretical methods, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), are employed to identify and quantify these interactions. rsc.org
For this molecule, potential intramolecular interactions could include hydrogen bonds, where the hydroxyl hydrogen interacts with the electron cloud of the phenyl ring or one of the chlorine atoms. Additionally, van der Waals forces and steric interactions between the dichlorophenyl group and the propynol side chain play a significant role in determining the molecule's final three-dimensional shape and stability. asianresassoc.org
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the step-by-step processes of chemical reactions. By modeling the reaction pathways, researchers can understand how reactants are converted into products, identify transient intermediates, and calculate the energy barriers that control the reaction rate.
Many reactions involving propargyl alcohols like this compound are catalyzed, often by transition metals. Computational methods can be used to model these catalytic cycles in detail. A key aspect of this is locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure determines the feasibility and kinetics of a reaction step.
For example, in a hypothetical catalytic hydrogenation of the alkyne group, DFT calculations could be used to model the interaction of the molecule with the catalyst surface or a metal complex. The analysis would involve identifying the transition state structure for the addition of hydrogen across the triple bond, providing insight into the stereochemical outcome of the reaction.
By calculating the energy of the molecule at various points along a reaction pathway, a reaction energy profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. aps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govmdpi.com
To develop a QSAR model for a set of compounds including this compound, a series of molecular descriptors would first be calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors). nih.gov
Mathematical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity (e.g., antifungal efficacy). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or desirable molecules. mdpi.com The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (r²) and the predictive power (q²). nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Description |
| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | Wiener Index | A distance-based topological index derived from the graph representation of the molecule. |
| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. |
Molecular Docking Simulations for Predicting Ligand-Biomolecule Interactions (Methodological Framework)
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a macromolecule, typically a protein, to form a stable complex. wikipedia.orgopenaccessjournals.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a compound like this compound with a biological target. wikipedia.orgnih.gov The process allows for the characterization of the behavior of small molecules within the binding site of a target protein at an atomic level. nih.gov
The methodological framework of a typical molecular docking study for this compound would involve several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is obtained, often from crystallographic databases like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand, this compound, would be built using molecular modeling software and its geometry optimized to find a low-energy conformation. youtube.com
Definition of the Binding Site: A binding site on the receptor is identified. This can be the known active site of an enzyme or a site predicted by binding site identification algorithms. A grid box is then generated around this site to define the search space for the docking simulation. nih.gov
Docking and Scoring: The docking algorithm then samples a large number of possible conformations and orientations (poses) of the ligand within the defined binding site. nih.gov Common algorithms include genetic algorithms and molecular dynamics-based methods. nih.gov Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the complex. h-its.org The scoring function considers factors like van der Waals interactions, electrostatic interactions, and hydrogen bonds. youtube.com The poses are then ranked based on their scores, with the lowest energy pose typically representing the most likely binding mode. youtube.com
Post-Docking Analysis: The top-ranked poses are analyzed to understand the specific interactions between this compound and the amino acid residues of the target protein. nih.gov This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. youtube.com This information is crucial for understanding the mechanism of action and for suggesting potential modifications to the ligand to improve its binding affinity.
To illustrate the potential output of such a study, the following hypothetical table shows the docking scores and key interactions of this compound with a putative protein target.
| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Cytochrome P450 Isoform A | -8.5 | Phe215, Leu368 | Hydrophobic |
| Ser119 | Hydrogen Bond (with hydroxyl group) | ||
| Ala297 | van der Waals | ||
| Kinase B | -7.2 | Val88, Ile152 | Hydrophobic |
| Asp168 | Hydrogen Bond (with hydroxyl group) | ||
| Leu170 | van der Waals | ||
| Nuclear Receptor C | -9.1 | Met348, Trp383 | Hydrophobic, Pi-Pi Stacking |
| Gln271 | Hydrogen Bond (with hydroxyl group) | ||
| Cys285 | Halogen Bond (with chlorine) |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations are invaluable for understanding its conformational flexibility and the influence of the surrounding solvent, which are critical aspects of its behavior in a biological environment. nih.goveasychair.org
Conformational Flexibility:
A molecule's biological activity is often dependent on its ability to adopt specific three-dimensional shapes or conformations. MD simulations can explore the conformational landscape of this compound by simulating its movements over a period of time, typically nanoseconds to microseconds. nih.gov The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters describing the potential energy of the system. nih.gov
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of its conformation. nih.gov
Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are more flexible by measuring the fluctuation of individual atoms around their average positions. dovepress.com
Radius of Gyration (Rg): This provides insight into the compactness of the molecule over time. nih.gov
Dihedral Angle Analysis: This can identify preferential orientations around rotatable bonds, revealing the most populated conformations.
The following table provides a hypothetical summary of conformational analysis from an MD simulation of this compound.
| Parameter | Value (Hypothetical) | Interpretation (Hypothetical) |
| Average RMSD | 1.8 Å | The molecule maintains a relatively stable core structure. |
| Max RMSF (Propargyl group) | 3.2 Å | The propargyl group exhibits the highest flexibility. |
| Average Radius of Gyration | 4.5 Å | The molecule adopts a compact conformation in aqueous solution. |
| Dominant Dihedral Angle (C-C-O-H) | 60°, 180° | Two major conformations of the hydroxyl group are populated. |
This table is for illustrative purposes only and does not represent actual experimental data.
Solvent Effects:
The solvent, typically water in biological systems, plays a crucial role in molecular interactions. easychair.org MD simulations can explicitly model the solvent molecules, allowing for the investigation of:
Solvation Shells: How water molecules arrange themselves around the solute, this compound.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and water molecules, particularly involving the hydroxyl and propynyl (B12738560) groups. easychair.org
Hydrophobic Effects: How the non-polar dichlorophenyl group influences the surrounding water structure, a key driver of binding to hydrophobic pockets in proteins.
By simulating the system with explicit solvent, a more accurate understanding of the thermodynamics of ligand binding and the stability of different conformations can be achieved. nih.gov For instance, simulations can reveal whether certain conformations are stabilized or destabilized by the solvent environment, which has direct implications for the molecule's behavior in a biological setting.
Emerging Research Directions for Dichlorophenyl Substituted Propargylic Alcohols
Development of Sustainable and Green Synthetic Methodologies
The synthesis of propargylic alcohols, including 1-(3,4-dichlorophenyl)-2-propyn-1-ol, traditionally involves the addition of terminal alkynes to aldehydes. organic-chemistry.org While effective, these methods often rely on stoichiometric amounts of strong bases or organometallic reagents, which can generate significant waste. Modern research is focused on developing more sustainable and "green" alternatives that minimize environmental impact and improve efficiency. mdpi.comubc.ca
Key green chemistry principles being applied include the use of catalysis, renewable feedstocks, and safer solvents. ubc.ca One promising area is biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov For instance, enzymatic cascades have been developed for the synthesis of enantiomerically pure propargylic alcohols. nih.gov These processes can involve enzymes like alcohol dehydrogenases to achieve high selectivity under mild, aqueous conditions, representing a significant improvement over traditional methods. nih.gov Another approach involves using reusable, non-toxic catalysts, such as Montmorillonite KSF clay, which can replace corrosive acids like sulfuric or phosphoric acid in related reactions. ubc.ca The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhances sustainability by reducing solvent use and purification steps. mdpi.com
Table 1: Comparison of Synthetic Approaches for Propargylic Alcohols
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalyst/Reagent | Often uses stoichiometric organometallic reagents (e.g., Grignard) or strong bases. organic-chemistry.org | Catalytic (e.g., metal, organo-, bio-catalysts), reusable catalysts. nih.govmdpi.comubc.ca |
| Solvents | Often requires anhydrous organic solvents. orgsyn.org | Aims for safer solvents, including water or solvent-free conditions. ubc.camdpi.com |
| Waste Generation | Can produce significant amounts of inorganic salt and organic waste. | Reduced waste through higher atom economy and catalyst recycling. mdpi.comresearchgate.net |
| Reaction Conditions | May require cryogenic temperatures or inert atmospheres. orgsyn.org | Often proceeds under milder conditions (e.g., room temperature, aqueous media). nih.govrsc.org |
| Selectivity | May require chiral auxiliaries for enantioselectivity. | High chemo-, regio-, and enantioselectivity can be achieved directly with biocatalysts. nih.gov |
Exploration of Novel Reactivity and Unconventional Transformations
The unique structure of this compound, with its dual functionality of an alkyne and an alcohol, makes it a valuable starting material for synthesizing more complex molecules. researchgate.netrawsource.com Researchers are actively exploring novel reactions that go beyond standard transformations. Propargylic alcohols can undergo catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds, such as in the Meyer–Schuster rearrangement. wikipedia.orgnih.gov
Recent studies have focused on unconventional, highly regioselective transformations. For example, propargylic alcohols can be converted into α,α-dihalogenated-β-hydroxyketones. nih.gov This dihalohydration reaction, which can be gold-catalyzed or non-catalyzed depending on the halogen source, creates highly functionalized building blocks from simple precursors. nih.gov Another area of exploration is the use of these alcohols in cyclization and annulation reactions to construct various heterocyclic and carbocyclic ring systems, which are crucial scaffolds in medicinal chemistry. researchgate.net The development of tandem reactions, where a single catalyst promotes multiple transformations in one sequence, is also a key research focus. acs.org
Table 2: Selected Transformations of Propargylic Alcohols
| Transformation | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Meyer-Schuster Rearrangement | Acid or metal catalyst | α,β-Unsaturated carbonyl compounds | nih.gov |
| Dichlorohydration | Trichloroisocyanuric acid (TCICA) | α,α-dichloro-β-hydroxyketones | nih.gov |
| Diiodohydration | N-iodosuccinimide (NIS), Gold catalyst | α,α-diiodo-β-hydroxyketones | nih.gov |
| [4+3] Annulation | Rh(III) catalyst | Seven-membered ring-fused oxindoles | researchgate.net |
| Propargylic Substitution | Ruthenium, Lewis acids | Substituted furans, pyrroles, indoles | benthamscience.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical production. jst.org.in Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.comuc.pt This technology offers significant advantages, including enhanced safety (especially when dealing with unstable intermediates), improved reproducibility, and the potential for higher yields. jst.org.inuc.pt
For the synthesis of compounds like this compound and its derivatives, flow chemistry can be particularly beneficial. For example, a flow process for a related dichlorophenyl-substituted propargylic alcohol has been used in the synthesis of the pharmaceutical efavirenz. thieme-connect.de Automated synthesis platforms, which combine robotics with flow or batch reactors, further accelerate the discovery and optimization of new molecules and reaction conditions. sigmaaldrich.comnih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling high-throughput screening of reaction parameters to quickly identify optimal production methods. nih.govbohrium.com
Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Type | Reactions occur in a single, fixed vessel (e.g., round-bottomed flask). nih.gov | Reagents are continuously pumped through reactors. mdpi.com |
| Scalability | Scaling up can be challenging and may alter reaction outcomes. | More easily scalable by extending run time or using parallel reactors. jst.org.in |
| Heat & Mass Transfer | Can be inefficient, leading to temperature gradients and mixing issues. | Superior heat and mass transfer due to high surface-area-to-volume ratio. thieme-connect.de |
| Safety | Handling large volumes of hazardous materials poses risks. | Smaller reaction volumes at any given time reduce risks. uc.pt |
| Control & Automation | Less precise control over reaction parameters. | Precise, automated control over temperature, pressure, and stoichiometry. nih.govscribd.com |
Rational Design of Advanced Functional Materials Based on the Propargylic Scaffold
The propargylic alcohol scaffold is a valuable building block not only for pharmaceuticals but also for advanced functional materials. rawsource.com The alkyne group is particularly useful as it can participate in polymerization reactions, such as azide-alkyne cycloadditions (a form of "click chemistry"), to create polymers with enhanced thermal stability and mechanical properties. rawsource.com These materials find applications in specialized coatings, adhesives, and electronics. rawsource.com
The this compound molecule provides a rigid aromatic core and a reactive alkyne handle. The dichloro-substitution pattern can be exploited to fine-tune the electronic properties, solubility, and intermolecular interactions of resulting materials. Researchers are exploring the use of such scaffolds in the creation of functional polymers and as components of metal-organic frameworks (MOFs). In the field of biomedical engineering, fibrous polymer scaffolds are created to provide a three-dimensional structure for cell growth in tissue engineering applications. youtube.comresearchgate.net The specific chemical functionalities of molecules like this compound could be used to tailor the surface chemistry and biological interactions of such scaffolds. researchgate.net
Table 4: Potential Applications of Propargylic Scaffolds in Materials Science
| Application Area | Rationale for Use | Potential Material Type |
|---|---|---|
| Specialty Polymers | The alkyne group allows for polymerization via click chemistry or other coupling reactions. rawsource.com | Thermally stable polymers, cross-linked networks. |
| Electronics | The aromatic and alkyne components can contribute to conductive or semi-conductive properties. | Organic semiconductors, dielectric materials. |
| Corrosion Inhibition | Propargyl alcohol itself is known to adsorb onto metal surfaces, forming a protective layer. rawsource.comwikipedia.org | Anti-corrosion coatings and additives. |
| Biomaterials | The scaffold can be functionalized and incorporated into larger structures to support cell growth. youtube.comresearchgate.net | Tissue engineering scaffolds, drug delivery vehicles. |
Application in Bioorthogonal Chemistry and Chemical Biology Research (Methodology-focused)
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgescholarship.org These reactions are highly selective and provide powerful tools for labeling and tracking biomolecules in their natural environment. escholarship.org The terminal alkyne in propargylic alcohols like this compound is a key functional group for one of the most prominent bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variant (SPAAC). escholarship.org
In this context, this compound can serve as a chemical reporter or building block. A biomolecule of interest (e.g., a protein, sugar, or lipid) can be metabolically engineered to incorporate an azide (B81097) group. The subsequent introduction of the alkyne-containing compound allows for its covalent attachment to the biomolecule via a stable triazole linkage. nih.gov This methodology enables researchers to visualize, isolate, and study specific biomolecules and their functions within complex biological systems. The focus here is on the utility of the propargyl moiety as a reaction partner in developing and refining these powerful chemical biology techniques. escholarship.orgescholarship.org
Table 5: Key Bioorthogonal Reactions Involving Alkynes
| Reaction Name | Key Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) source | High efficiency, forms a stable triazole ring. Widely used in vitro and in fixed cells. escholarship.orgescholarship.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne, Azide | No catalyst required (driven by ring strain) | Copper-free, suitable for use in living organisms without catalyst toxicity concerns. escholarship.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Alkyne (as dienophile), Tetrazine | No catalyst required | Extremely fast reaction kinetics, produces nitrogen gas as the only byproduct. escholarship.org |
Q & A
Basic: What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-2-propyn-1-ol, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or Sonogashira coupling. For example, reacting 3,4-dichlorobenzaldehyde with a propargylating agent (e.g., propargyl bromide) under basic conditions. Reaction efficiency can be monitored via thin-layer chromatography (TLC) to track aldehyde consumption or gas chromatography–mass spectrometry (GC-MS) to confirm product formation. Intermediate isolation via flash chromatography is recommended .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and the propargyl alcohol moiety (OH ~2.5 ppm, triple bond carbons at ~70–90 ppm).
- IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C9H6Cl2O). Structural analogs in PubChem use similar validation methods .
Advanced: How does the electronic effect of the 3,4-dichlorophenyl group influence the reactivity of the propargyl alcohol moiety in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing chlorine atoms increase the electrophilicity of the aromatic ring, stabilizing intermediates in coupling reactions. This enhances reactivity in Suzuki-Miyaura or Heck reactions but may require tailored catalysts (e.g., Pd(PPh3)4). Computational studies (DFT) can map charge distribution to predict regioselectivity .
Advanced: What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for neuropharmacology) and control for solvent effects (DMSO vs. ethanol).
- Dose-Response Curves : Establish IC50 values across multiple replicates.
- Meta-Analysis : Compare data across peer-reviewed studies, excluding unreliable sources (e.g., commercial platforms) .
Basic: What purification methods achieve high-purity this compound for biological testing?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (gradient elution).
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures).
- HPLC : For final purity validation (>98%) .
Advanced: How can computational chemistry predict the metabolic pathways of this compound in pharmacokinetic studies?
Methodological Answer:
- ADMET Prediction Tools (e.g., SwissADME): Simulate cytochrome P450 interactions.
- Molecular Docking : Map interactions with metabolizing enzymes (e.g., CYP3A4).
- QSAR Models : Corrogate substituent effects on bioavailability .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C.
- Moisture Control : Use desiccants or inert atmospheres (N2/Ar).
- Periodic NMR Analysis : Monitor degradation (e.g., oxidation to ketone) .
Advanced: How does the stereoelectronic environment of the propargyl alcohol group affect cycloaddition reactions?
Methodological Answer:
The propargyl alcohol’s triple bond participates in [2+2] or [3+2] cycloadditions. Electron-deficient alkynes (due to Cl substituents) favor Huisgen cycloadditions with azides. Frontier molecular orbital (FMO) analysis predicts regioselectivity .
Basic: What common side reactions occur during synthesis, and how can they be minimized?
Methodological Answer:
- Elimination : Forms undesired alkyne byproducts. Mitigate by controlling base strength (e.g., K2CO3 vs. NaOH).
- Over-Oxidation : Use mild oxidizing agents (e.g., MnO2) for alcohol-to-ketone conversion.
- Byproduct Removal : Optimize workup with aqueous washes (NaHCO3) .
Advanced: What in vitro models evaluate the neuropharmacological potential of derivatives?
Methodological Answer:
- Primary Neuronal Cultures : Assess neurotoxicity via MTT assays.
- Receptor Binding Studies : Screen for affinity to GABA or NMDA receptors.
- Calcium Imaging : Measure intracellular Ca²⁺ flux in response to compound exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
